molecular formula C11H13BrO5S B6959439 Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate

Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate

Cat. No.: B6959439
M. Wt: 337.19 g/mol
InChI Key: QJQPXZZUCACFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate is an organic compound that features a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acetylation, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of oxidized thiophene derivatives.

    Reduction: Formation of reduced thiophene derivatives.

    Hydrolysis: Formation of 4-bromothiophene-3-carboxylic acid and methoxypropanoic acid.

Scientific Research Applications

Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate is unique due to the presence of both a brominated thiophene ring and an esterified methoxypropanoic acid moiety

Properties

IUPAC Name

methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO5S/c1-15-4-9(11(14)16-2)17-10(13)3-7-5-18-6-8(7)12/h5-6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQPXZZUCACFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)OC(=O)CC1=CSC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.